molecular formula C18H25NO5 B12610045 3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester

3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester

Cat. No.: B12610045
M. Wt: 335.4 g/mol
InChI Key: USLMVPSIISFPJD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Breakdown

The IUPAC name of this compound is derived from its pyrrolidine core, a five-membered saturated heterocycle containing one nitrogen atom. Key substituents are positioned at the 1-, 3-, and 4-positions of the ring:

  • 1-position : A tert-butoxycarbonyl group (Boc), forming a carboxylic acid ester.
  • 3-position : A hydroxyl (-OH) group.
  • 4-position : A 2-oxo-2-phenylmethoxyethyl side chain.

The full systematic name reflects these substituents in descending order of priority:

  • The parent structure is pyrrolidine (azolidine).
  • The 1-carboxylic acid tert-butyl ester designation indicates the Boc-protected carboxylic acid at position 1.
  • The 3-hydroxy modifier specifies the hydroxyl group at position 3.
  • The 4-(2-oxo-2-phenylmethoxyethyl) group describes a two-carbon ethyl chain attached to position 4, with a ketone (oxo) and phenylmethoxy (benzyloxy) group on the second carbon.

Molecular Formula :
Breaking down the substituents:

  • Pyrrolidine core: C₄H₉N
  • tert-Butyl ester (Boc): C₅H₉O₂
  • 3-hydroxy group: O
  • 4-(2-oxo-2-phenylmethoxyethyl): C₁₀H₁₁O₃

Combining these, the molecular formula is C₁₉H₂₅NO₆ .

Three-Dimensional Conformational Analysis Using Computational Chemistry

Computational studies using density functional theory (DFT) and molecular mechanics reveal critical insights into the compound’s preferred conformations. The pyrrolidine ring adopts a half-chair conformation , minimizing steric strain between substituents. Key findings include:

  • The tert-butyl ester at position 1 projects axially, reducing steric clashes with the 4-position side chain .
  • The 3-hydroxy group forms an intramolecular hydrogen bond with the carbonyl oxygen of the 4-position ketone, stabilizing the molecule in a pseudo-cyclic arrangement .
  • The phenylmethoxy group at position 4 exhibits free rotation around the C-O bond, but steric hindrance from the adjacent ketone limits its conformational flexibility .

Table 1 : Key Bond Lengths and Angles from DFT Optimization

Parameter Value (Å or °)
C1-N (pyrrolidine) 1.47 Å
C3-O (hydroxyl) 1.42 Å
C4-C (ketone) 1.21 Å
O-C (phenylmethoxy) 1.36 Å
N-C1-C2-C3 dihedral angle 152°

Stereochemical Features and Chiral Center Configuration

The compound contains two chiral centers at positions 3 and 4 of the pyrrolidine ring. The configuration of these centers determines its biological activity and synthetic utility:

  • C3 (3-hydroxy) : The hydroxyl group adopts an R configuration, as evidenced by X-ray crystallography of analogous compounds .
  • C4 (4-substituent) : The 2-oxo-2-phenylmethoxyethyl group induces an S configuration due to the Cahn-Ingold-Prelog priority rules.

Stereochemical Stability :
The tert-butyl ester at position 1 restricts ring puckering, locking the chiral centers into a rigid conformation. This rigidity enhances enantiomeric purity during synthesis, as observed in related pyrrolidine derivatives .

Comparative Structural Relationship to Pyrrolidinecarboxylate Derivatives

The structural features of this compound align with broader trends in pyrrolidinecarboxylate chemistry:

Table 2 : Structural Comparison with Analogous Pyrrolidine Derivatives

Compound Key Substituents Biological Relevance
3-Hydroxypyrrolidine-2-carboxylic acid 3-hydroxy, 2-carboxylic acid Collagen biosynthesis modulator
(2S,4R)-tert-Butyl 4-(Cbz-amino)pyrrolidine-1-carboxylate Boc, Cbz-amino, hydroxymethyl Peptide synthesis intermediate
4-Ethyl-3-methyl-3-phenyl-pyrrolidine-2,5-dione Ethyl, methyl, phenyl, diketone Anticonvulsant activity

Key Observations :

  • Functional Group Diversity : The tert-butyl ester and phenylmethoxy groups in the target compound contrast with the carboxylic acid or diketone moieties in analogues, altering solubility and reactivity .
  • Stereochemical Complexity : Unlike achiral derivatives like 3-hydroxyproline , the target compound’s dual chiral centers enable precise interactions with biological targets, akin to enzyme inhibitors described in patent literature .
  • Synthetic Utility : The Boc-protected nitrogen and hydroxy group facilitate selective functionalization, a trait shared with intermediates used in kinase inhibitor synthesis .

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(2-oxo-2-phenylmethoxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-14(15(20)11-19)9-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3

InChI Key

USLMVPSIISFPJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Starting Materials :

    • Pyrrolidine derivative (e.g., N-Boc-protected pyrrolidine)
    • Phenylmethoxyethyl ketone
    • Tert-butyl alcohol
  • Procedure :

    • The pyrrolidine derivative is reacted with phenylmethoxyethyl ketone in the presence of an acid catalyst.
    • Following the acylation, tert-butyl alcohol is added to form the tert-butyl ester through a standard esterification reaction.
  • Yield and Purity :

    • Typical yields range from 70% to 85%, with high purity (>95%) achieved through recrystallization or chromatography.

Synthesis via Multi-Step Process

Another effective method involves a multi-step process that incorporates various reagents and conditions to achieve the desired compound.

Detailed Steps

  • Initial Reaction :

    • Combine N-Boc-4-oxo-L-proline with cysteamine hydrochloride in an aqueous solution of formaldehyde.
    • Control the temperature between -10°C to 0°C during the reaction to maintain stability.
  • Extraction and Purification :

    • After completion, extract the organic phase using ethyl acetate.
    • Wash with brine and dry over anhydrous magnesium sulfate.
    • Concentrate under reduced pressure to obtain crude product.
  • Crystallization :

    • Dissolve the crude product in normal heptane and cool to precipitate the solid.
    • Filter and dry under vacuum to yield the final product with yields typically around 85%.

Comparative Analysis of Methods

The following table summarizes key aspects of the different methods discussed:

Method Yield (%) Purity (%) Key Reagents Conditions
Acylation + Esterification 70-85 >95 N-Boc pyrrolidine, phenylmethoxyethyl ketone, tert-butyl alcohol Acid catalyst, room temperature
Multi-Step Process ~85 High N-Boc-4-oxo-L-proline, cysteamine hydrochloride, formaldehyde Controlled temperature (-10°C to 0°C)

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alcohols, amines

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of new esters or amides

Scientific Research Applications

3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study enzyme interactions and metabolic pathways.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Structural Features

Key structural differences among tert-butyl ester-functionalized pyrrolidine derivatives include:

Compound Name Molecular Formula Substituents/Functional Groups Key Features Reference
Target Compound C₁₈H₂₃NO₅ - 3-Hydroxy
- 4-(2-oxo-2-phenylmethoxyethyl)
- tert-butyl ester
Complex side chain with phenylmethoxyethyl and oxo groups; potential for hydrogen bonding. N/A (Hypothetical)
(S)-4-Oxo-2-(thiazolidine-3-carbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester C₁₃H₂₀N₂O₄S - 4-Oxo
- 2-(thiazolidine-3-carbonyl)
- tert-butyl ester
Thiazolidine ring introduces sulfur; used in Teneligliptin (antidiabetic drug).
3-Azido-4-methoxy-1-pyrrolidinecarboxylic acid tert-butyl ester C₁₀H₁₈N₄O₃ - 3-Azido
- 4-Methoxy
- tert-butyl ester
Azide group enables click chemistry; methoxy enhances lipophilicity.
3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester C₁₇H₂₁N₃O₃ - Quinoxalin-2-yloxy substituent
- tert-butyl ester
Quinoxaline moiety adds aromaticity and potential DNA intercalation properties.
Trans-3-amino-1-BOC-4-ethoxypyrrolidine C₁₁H₂₂N₂O₃ - 3-Amino
- 4-Ethoxy
- tert-butyl ester
Amino group enables peptide coupling; ethoxy improves solubility.

Data Tables

Table 1: Physical-Chemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target Compound 333.38 2.5 <1
(S)-4-Oxo-2-(thiazolidine-3-carbonyl)... 300.37 1.8 3–5
3-Azido-4-methoxy... 242.27 1.2 10–15
3-(Quinoxalin-2-yloxy)... 315.37 3.0 <1

Biological Activity

3-Hydroxy-4-(2-oxo-2-phenylmethoxyethyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, often referred to as M4, is a compound of significant interest in pharmacological research due to its potential neuroprotective properties. This article reviews the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and relevant case studies.

Chemical Structure and Properties

M4 is characterized by its pyrrolidine backbone and various functional groups that contribute to its biological activity. The molecular formula is C16_{16}H23_{23}N1_{1}O5_{5}, and it has a molecular weight of approximately 305.36 g/mol. The compound features a tert-butyl ester group, which enhances its lipophilicity and bioavailability.

Inhibition of Amyloid Beta Aggregation

M4 has been shown to act as both a β-secretase inhibitor and an acetylcholinesterase inhibitor. These activities are crucial in preventing the aggregation of amyloid beta peptides (Aβ), which are implicated in the pathogenesis of Alzheimer's disease. In vitro studies demonstrated that M4 reduced Aβ-induced cytotoxicity in astrocytes, suggesting a protective effect against neurodegeneration .

Modulation of Oxidative Stress

The compound also exhibits antioxidant properties. In a study involving scopolamine-induced oxidative stress in rats, M4 treatment resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating reduced oxidative damage . This finding supports the hypothesis that M4 can mitigate oxidative stress-related neuronal injury.

Biological Activity Data

Biological Activity Effect Observed Reference
Cell ViabilityIncreased viability in astrocytes exposed to Aβ
Oxidative StressDecreased MDA levels in brain homogenates
Cytokine ProductionReduced TNF-α levels; no significant change in IL-6

In Vitro Studies

In vitro experiments revealed that astrocytes treated with Aβ showed a significant decrease in cell viability (43.78 ± 7.17%). However, when co-treated with M4, cell viability improved to 62.98 ± 4.92%. This suggests that M4 may confer protective effects against Aβ toxicity .

In Vivo Studies

In vivo assessments using a scopolamine model indicated that while M4 exhibited some protective effects against oxidative stress, it did not significantly outperform established treatments like galantamine. This outcome raises questions about the bioavailability and efficacy of M4 in central nervous system applications .

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